2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide
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Description
The compound is a complex organic molecule that includes several functional groups and structures common in pharmaceuticals and other biologically active compounds . It contains an imidazole ring, a common structure in many biologically active molecules . It also includes a trifluoromethyl group attached to a phenyl ring, a structure often found in pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves the reaction of appropriate precursors in the presence of a catalyst . The synthesis of imidazole derivatives, for example, has been extensively studied and a variety of methods have been reported .
Molecular Structure Analysis
The molecular structure of this compound likely includes an imidazole ring, a phenyl ring, and a trifluoromethyl group . The exact structure would depend on the specific locations of these groups within the molecule.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Imidazole rings, for example, can participate in a variety of reactions, including nucleophilic substitutions and additions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Trifluoromethyl groups, for example, are known to influence the properties of the compounds in which they are found .
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound contains an imidazole ring, which is a core structure in many biologically active compounds . Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
The presence of an imidazole ring suggests that it might interact with its targets through hydrogen bonding, π-π stacking, or other non-covalent interactions . The trifluoromethyl group could enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes .
Biochemical Pathways
Imidazole derivatives have been reported to interfere with various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The presence of an imidazole ring and a trifluoromethyl group could influence these properties .
Result of Action
Given the wide range of biological activities reported for imidazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular levels .
Future Directions
Properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3N3OS/c20-16-4-2-1-3-13(16)11-26-10-9-24-18(26)28-12-17(27)25-15-7-5-14(6-8-15)19(21,22)23/h1-10H,11-12H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPOTAGAZFCWHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CN=C2SCC(=O)NC3=CC=C(C=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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